(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
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Overview
Description
4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including a benzodioxine ring, a hydroxyl group, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE likely involves multiple steps, including the formation of the benzodioxine ring, the introduction of the hydroxyl and methoxy groups, and the construction of the pyrrolidone core. Typical synthetic routes might involve:
Formation of the Benzodioxine Ring: This could be achieved through a cyclization reaction involving a catechol derivative and an appropriate dihalide.
Introduction of Functional Groups: Hydroxyl and methoxy groups can be introduced through substitution reactions using reagents like methanol and hydroxylating agents.
Construction of the Pyrrolidone Core: This might involve a cyclization reaction of an appropriate amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the benzodioxine ring can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinal chemistry might explore this compound for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, such compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of this compound might lie in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it might exhibit different pharmacokinetic properties, binding affinities, or therapeutic effects.
Properties
Molecular Formula |
C24H25NO7 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25NO7/c1-29-11-3-10-25-21(15-4-7-17(30-2)8-5-15)20(23(27)24(25)28)22(26)16-6-9-18-19(14-16)32-13-12-31-18/h4-9,14,21,26H,3,10-13H2,1-2H3/b22-20+ |
InChI Key |
FQNTVXYPHPBUMC-LSDHQDQOSA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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